molecular formula C7H5BrO3 B2845405 7-Bromobenzo[d][1,3]dioxol-4-ol CAS No. 1609581-67-0

7-Bromobenzo[d][1,3]dioxol-4-ol

Cat. No.: B2845405
CAS No.: 1609581-67-0
M. Wt: 217.018
InChI Key: RXDSSESDOZNJIS-UHFFFAOYSA-N
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Description

7-Bromobenzo[d][1,3]dioxol-4-ol is an organic compound with the molecular formula C7H5BrO3. It is characterized by a bromine atom attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[d][1,3]dioxol-4-ol typically involves the bromination of benzo[d][1,3]dioxole-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzo[d][1,3]dioxole derivative, while oxidation can produce a benzo[d][1,3]dioxole-4-one .

Scientific Research Applications

7-Bromobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chlorobenzo[d][1,3]dioxol-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    7-Iodobenzo[d][1,3]dioxol-4-ol:

Uniqueness

7-Bromobenzo[d][1,3]dioxol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the benzodioxole ring and the bromine atom provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

7-bromo-1,3-benzodioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDSSESDOZNJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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